molecular formula C27H27N3O3S3 B12265806 Ethyl 2-(2-{[4-cyano-1-(thiophen-2-YL)-5,6,7,8-tetrahydroisoquinolin-3-YL]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(2-{[4-cyano-1-(thiophen-2-YL)-5,6,7,8-tetrahydroisoquinolin-3-YL]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12265806
M. Wt: 537.7 g/mol
InChI Key: JMDAXRAEANSTSC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-cyano-1-(thiophen-2-YL)-5,6,7,8-tetrahydroisoquinolin-3-YL]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including cyano, thiophene, isoquinoline, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyanoacetylation of amines, which is a versatile and economical approach . The reaction typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions, such as stirring without solvent at room temperature or using a steam bath . Another method includes the fusion of aryl amines with ethyl cyanoacetate .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Condensation agents: Such as acetic anhydride or phosphorus pentoxide.

Major Products

The major products formed from these reactions can include various substituted derivatives of the original compound, which may have enhanced biological or chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thiophene and isoquinoline moieties can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This makes it a versatile compound for both research and industrial applications.

Properties

Molecular Formula

C27H27N3O3S3

Molecular Weight

537.7 g/mol

IUPAC Name

ethyl 2-[[2-[(4-cyano-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H27N3O3S3/c1-2-33-27(32)23-18-10-5-6-11-20(18)36-26(23)29-22(31)15-35-25-19(14-28)16-8-3-4-9-17(16)24(30-25)21-12-7-13-34-21/h7,12-13H,2-6,8-11,15H2,1H3,(H,29,31)

InChI Key

JMDAXRAEANSTSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(C4=C(CCCC4)C(=N3)C5=CC=CS5)C#N

Origin of Product

United States

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